molecular formula C9H6ClN3O2 B1457490 5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1492195-35-3

5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1457490
CAS No.: 1492195-35-3
M. Wt: 223.61 g/mol
InChI Key: KLLGDGNXUGMVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1492195-35-3) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features the 1,2,3-triazole skeleton, a privileged scaffold in drug discovery known for its versatility as an amide bioisostere. The triazole core is highly resistant to enzymatic degradation and can form multiple non-covalent interactions, such as hydrogen bonds and van der Waals forces, with various biological targets, including proteins and enzymes . The structure incorporates a 3-chlorophenyl substituent and a carboxylic acid functional group, making it a valuable intermediate for the synthesis of more complex molecules. The chlorine atom can enhance lipophilicity, potentially improving cell membrane permeability, while the carboxylic acid group offers a handle for further derivatization into amides or other derivatives . Researchers are exploring 1,2,3-triazole-4-carboxylic acid derivatives as promising scaffolds for the discovery of new anticancer agents, with potential applications against lung and breast cancers . Furthermore, closely related 1,2,3-triazole-4-carboxamide analogs have been identified as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, providing a pathway to mitigate adverse drug-drug interactions . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

5-(3-chlorophenyl)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-6-3-1-2-5(4-6)7-8(9(14)15)12-13-11-7/h1-4H,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLGDGNXUGMVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and widely reported method for synthesizing 5-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that efficiently forms the 1,2,3-triazole ring.

  • Starting Materials:

    • 3-Chlorobenzyl azide (or related azide derivatives)
    • Methyl propiolate (or other propiolate esters)
  • Catalyst:

    • Copper(I) salts (e.g., CuSO4 with sodium ascorbate as reducing agent)
  • Solvent:

    • Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or methyltetrahydrofuran (MeTHF)
  • Conditions:

    • Elevated temperatures (typically 50–80 °C)
    • Reaction times vary from several hours to overnight depending on scale and exact conditions
  • Mechanism:

    • The azide and alkyne undergo cycloaddition catalyzed by copper(I), forming the triazole ring with regioselectivity favoring the 1,4-disubstituted triazole.
  • Post-Reaction Processing:

    • Hydrolysis of the ester group (if methyl propiolate is used) to yield the free carboxylic acid
    • Purification by recrystallization or chromatography to obtain high-purity product

This method is noted for its high yield, regioselectivity, and mild reaction conditions, making it a preferred synthetic route both in laboratory and industrial settings.

Grignard Reagent Mediated Synthesis

An alternative synthetic approach involves the use of Grignard reagents to functionalize 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, followed by carboxylation:

  • Stepwise Process:

    • Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or MeTHF at low temperatures (−78 °C to 0 °C).
    • Addition of isopropylmagnesium chloride (a Grignard reagent) to selectively replace one bromine atom, forming 1-substituted-4-bromo-1H-1,2,3-triazole.
    • Subsequent treatment with carbon dioxide (CO2) to carboxylate the triazole ring, forming the 4-carboxylic acid derivative.
    • Acidification and extraction steps to isolate the product.
    • Optional methylation of the carboxylic acid to form methyl esters for purification or further derivatization.
  • Advantages:

    • Enables selective substitution on the triazole ring.
    • Provides a route to 1-substituted triazole carboxylic acids with potential for further functionalization.
  • Reaction Conditions:

    • Controlled low temperatures to prevent side reactions.
    • Use of anhydrous conditions and inert atmosphere to maintain Grignard reagent activity.
  • Purification:

    • Crystallization at low temperatures (−5 °C to 5 °C).
    • Drying under vacuum to yield pure acid or ester forms.

This method is particularly useful when access to specific substituted triazole intermediates is required, offering a versatile synthetic handle.

Industrial Production Methods

Industrial synthesis of this compound generally adapts the CuAAC methodology to larger scales with optimization for efficiency, yield, and environmental considerations:

  • Continuous Flow Reactors:

    • Use of continuous flow technology to improve heat and mass transfer.
    • Enhanced control over reaction parameters leading to consistent product quality.
  • Green Chemistry Principles:

    • Preference for less toxic solvents such as MeTHF over DMF.
    • Use of catalytic amounts of copper to minimize metal waste.
    • Implementation of solvent recycling and waste reduction strategies.
  • Purification Techniques:

    • Recrystallization from suitable solvents.
    • Chromatographic methods for removal of impurities.
    • Use of automated systems for product isolation and drying.

These approaches allow for scalable, reproducible production suitable for pharmaceutical and agrochemical applications.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Reagents Solvent(s) Temperature Range Key Advantages Typical Yield (%) References
CuAAC Cycloaddition 3-Chlorobenzyl azide + methyl propiolate Copper(I) salts (CuSO4 + reductant) DMF, THF, MeTHF 50–80 °C High regioselectivity, mild conditions 70–90
Grignard Reagent Carboxylation 1-substituted-4,5-dibromo-1H-1,2,3-triazole Isopropylmagnesium chloride, CO2 THF, MeTHF −78 °C to 25 °C Selective substitution, versatile intermediate 60–85

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups onto the chlorophenyl ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The triazole ring structure is known to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes, thus making it a candidate for antifungal drug development .

Cancer Research
In cancer research, compounds containing triazole moieties have been investigated for their potential to inhibit cancer cell proliferation. Studies suggest that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This property positions the compound as a potential lead in the development of new anticancer agents .

Pharmacological Studies
The compound's pharmacokinetics and pharmacodynamics have been explored to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for assessing its viability as a therapeutic agent in clinical settings .

Agricultural Applications

Pesticides and Herbicides
The triazole structure is commonly found in agricultural chemicals. Research has shown that this compound can be utilized in the formulation of pesticides and herbicides. Its ability to disrupt the growth of specific plant pathogens makes it an effective agent in crop protection strategies .

Plant Growth Regulation
In addition to its pesticidal properties, this compound has been studied for its effects on plant growth regulation. It has shown promise in enhancing resistance to environmental stressors, thereby improving crop yield and sustainability .

Materials Science

Polymer Chemistry
this compound has been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its incorporation into polymers can lead to materials with improved performance characteristics suitable for various industrial applications .

Nanotechnology
In nanotechnology, this compound serves as a precursor for synthesizing nanoparticles with specific functionalities. Its unique chemical structure allows for the modification of nanoparticle surfaces, which can be tailored for applications in drug delivery systems or as catalysts in chemical reactions .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial AgentsEffective against various bacteria and fungi
Cancer ResearchInduces apoptosis in cancer cells
Agricultural SciencePesticides and HerbicidesDisrupts growth of plant pathogens
Plant Growth RegulationEnhances resistance to environmental stressors
Materials SciencePolymer ChemistryImproves thermal stability and mechanical properties
NanotechnologyUsed as a precursor for functionalized nanoparticles

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against clinical isolates of fungi and bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Case Study 2: Agricultural Application
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in disease incidence caused by fungal pathogens. The treated crops demonstrated higher yields compared to untreated controls .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound may interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Substituent Effects on the Triazole Core

Modifications at position 5 of the triazole ring significantly influence bioactivity and physicochemical properties:

  • 5-Methyl substitution: 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (mp 186–188°C ) exhibits enhanced thermal stability compared to the non-methylated parent compound, which undergoes decarboxylation at 175°C .
  • 5-Trifluoromethyl substitution : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates superior antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells) due to the electron-withdrawing CF₃ group enhancing target binding .

Phenyl Ring Modifications

The position and nature of substituents on the phenyl ring modulate electronic and steric effects:

  • 3-Chlorophenyl vs. 4-Chlorophenyl : The 4-chloro derivative (e.g., 1-(4-chlorophenyl)-5-CF₃ analogue) shows higher antitumor activity, likely due to improved π-stacking interactions in hydrophobic pockets .
  • Methoxy substitution : 1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 932976-16-4) introduces steric bulk and electron-donating effects, which may reduce metabolic degradation .

Table 2: Phenyl Ring Substituent Effects

Compound Phenyl Substituent Molecular Weight (g/mol) Key Property Reference
5-(3-Chlorophenyl) derivative 3-Cl 223.63 Moderate lipophilicity
4-Chloro-2-fluoro derivative 4-Cl, 2-F 255.63 Enhanced polarity
3-Chloro-4-methoxy derivative 3-Cl, 4-OCH₃ 267.67 Improved stability

Functional Group Modifications: Carboxylic Acid vs. Derivatives

Replacing the carboxylic acid with other functional groups alters pharmacological profiles:

  • Carboxamides: 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899981-35-2) exhibits higher bioavailability due to reduced ionization at physiological pH .
  • Esters: Ethyl 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate serves as a prodrug, improving absorption before enzymatic hydrolysis .

Biological Activity

5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1492195-35-3) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The triazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

  • Molecular Formula : C9H6ClN3O2
  • Molecular Weight : 223.62 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has been evaluated for its efficacy against various pathogenic strains:

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus (ATCC25923)0.391Superior to ciprofloxacin (6.25)
Escherichia coli (ATCC25922)≤0.195Half the MIC of ciprofloxacin
Acinetobacter baumannii12.5Half the MIC of control drug

The incorporation of the triazole moiety has been shown to enhance antibacterial activity significantly compared to traditional antibiotics like ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Triazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have exhibited comparable antiproliferative effects to doxorubicin in certain studies .

In vitro studies indicated that derivatives with triazole rings possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, which are crucial for drug development .

The biological activity of triazoles is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate interactions with enzymes, potentially inhibiting their activity and disrupting cellular processes .
  • Multidrug Resistance : Compounds containing the triazole structure typically exhibit low multidrug resistance, which enhances their effectiveness against resistant strains .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of ciprofloxacin-linked triazole conjugates and evaluated their antibacterial activities against multiple strains. Notably, compounds with chlorophenyl substitutions showed enhanced efficacy .
  • Cytotoxicity Studies : Research on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides revealed selective cytotoxicity against cancer cell lines, indicating that structural modifications can lead to significant increases in biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and what experimental parameters influence yield?

  • Methodological Answer : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-chlorophenylacetylene and an azide precursor. Key parameters include temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants. Post-reaction purification via acid-base extraction or column chromatography is critical to isolate the triazole-carboxylic acid derivative. Variations in substituent positioning (e.g., 3-chlorophenyl vs. 4-fluorophenyl analogs) require adjustments in reaction time and catalyst loading .
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 80°C
SolventDMF/THFDMF improves cyclization
Catalyst (CuI)10 mol%Excess causes side reactions

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1H^1H NMR confirms triazole proton signals at δ 7.8–8.2 ppm and carboxylic acid protons (broad, δ 12–14 ppm). 13C^{13}C NMR identifies the carbonyl carbon at ~165 ppm .
  • IR : Stretching frequencies at ~1700 cm1^{-1} (C=O) and 3100–2500 cm1^{-1} (O-H of carboxylic acid) .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate mass verification (e.g., [M+H]+^+ at m/z 264.05) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electron transfer interactions with biological targets (e.g., kinases). Molecular docking (AutoDock Vina) models binding affinities to active sites, while Molecular Dynamics (MD) simulations evaluate stability of ligand-protein complexes. For example, the chlorophenyl group’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?

  • Methodological Answer :

Experimental Validation : Use a shake-flask method at pH 7.4 to measure aqueous solubility, comparing results with COSMO-RS predictions.

Purity Confirmation : Employ HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility .

Crystal Structure Analysis : Single-crystal X-ray diffraction (e.g., monoclinic P2/c space group) identifies polymorphic forms that alter solubility profiles .

Q. How to design a factorial experiment to optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Use a 2k^k factorial design to evaluate factors:

  • Variables : Temperature (60°C vs. 80°C), catalyst loading (5 mol% vs. 10 mol%), solvent (DMF vs. THF).
  • Response : Yield (%) and purity (HPLC area %).
  • Analysis : ANOVA identifies significant interactions (e.g., temperature-catalyst synergy). For instance, higher catalyst loading in DMF at 80°C maximizes yield but may require post-reaction quenching to prevent decomposition .

Data Contradiction Analysis

Q. Why do crystallographic data for similar triazole derivatives show variations in dihedral angles, and how does this affect bioactivity?

  • Analysis : Dihedral angles between the triazole ring and chlorophenyl group (e.g., 5–15° in monoclinic vs. 20–30° in orthorhombic systems) influence molecular planarity and π-π stacking in enzyme binding. For example, a 12° angle in 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (monoclinic P2/c) enhances stacking with tyrosine residues in kinase targets compared to less planar analogs .

Methodological Resources

  • Quantum Chemical Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set for DFT studies .
  • Crystallography : Enraf–Nonius CAD-4 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.